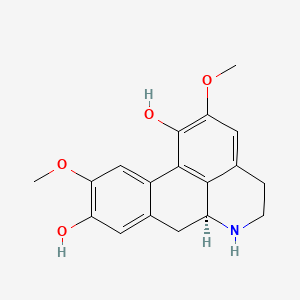

Norisoboldine

Übersicht

Beschreibung

Norisoboldine is an alkaloid found in the root of the Chinese herb Lindera aggregata, a member of the Lauraceae family. It has been extensively studied for its pharmacological and therapeutic properties, and is known to possess a range of biological activities. Norisoboldine is a unique alkaloid with a wide range of therapeutic applications, and has been the focus of numerous scientific studies in recent years.

Wissenschaftliche Forschungsanwendungen

Inhibition of Osteoclast Differentiation

Norisoboldine (NOR) has been identified as a major isoquinoline alkaloid constituent of the Chinese traditional medicine Radix Linderae. It demonstrates a significant ability to inhibit osteoclast differentiation, which is a crucial process in bone resorption and remodeling . This property makes NOR a potential therapeutic agent for conditions like osteoporosis and arthritis, where excessive bone resorption needs to be controlled.

Arthritis Improvement

The anti-inflammatory properties of NOR contribute to its application in improving arthritis symptoms. By inhibiting osteoclast differentiation, NOR helps in maintaining bone density and reducing joint inflammation, providing relief from arthritic pain .

Fracture Healing

Interestingly, NOR has been shown to inhibit diaphyseal fracture healing in mice by alleviating cartilage formation . This suggests that while NOR can be beneficial in certain conditions, its effects on bone healing need to be carefully considered in clinical settings, as it might delay the union of fractures.

Regulation of Immune Tolerance

NOR acts as a natural aryl hydrocarbon receptor (AhR) agonist, promoting the differentiation of regulatory T (Treg) cells . Treg cells play a vital role in maintaining immune tolerance and preventing autoimmunity. NOR’s ability to enhance Treg cell generation makes it a valuable compound in the research of autoimmune diseases and immune regulation.

Attenuation of Colitis

The compound has been found to attenuate colitis, an inflammatory bowel disease, by promoting Treg differentiation and targeting glycolysis and subsequent NAD+/SIRT1/SUV39H1/H3K9me3 signaling pathways . This application highlights NOR’s potential in treating inflammatory conditions of the gastrointestinal tract.

Impact on Glycolysis

NOR’s influence extends to metabolic pathways such as glycolysis, where it downregulates the progress of glycolysis in CD4+ T cells under hypoxic conditions . This effect is particularly relevant in the context of colitis, where hypoxia in colonic mucosa can affect Treg differentiation and disease progression.

Wirkmechanismus

Target of Action

Norisoboldine (NOR) is a natural aryl hydrocarbon receptor (AhR) agonist . It has been demonstrated to attenuate ulcerative colitis (UC) and induce the generation of Treg cells . NOR also targets the Trypanosoma cruzi .

Mode of Action

Norisoboldine activates AhR in CD4+T cells under hypoxic microenvironment . It downregulates the progress of glycolysis, levels of Glut1 and HK2, and expression of miR-31 . NOR reduces NAD+ and SIRT1 levels, facilitates the ubiquitin-proteasomal degradation of SUV39H1 protein, and inhibits the enrichment of H3K9me3 at the Foxp3 promoter in CD4+T cells under hypoxic microenvironment .

Biochemical Pathways

Norisoboldine affects the AhR/glycolysis axis and subsequent NAD+/SIRT1/SUV39H1/H3K9me3 signaling pathway . It also suppresses VEGF-induced endothelial cell migration via the cAMP-PKA-NF-κB/Notch1 pathway .

Result of Action

Norisoboldine inhibits the tibia fracture healing process by suppressing cartilage formation, which leads to less endochondral ossification . It significantly reduces the differentiation of primary bone marrow stromal cells (BMSCs) to chondrocytes in vitro by reducing the bone morphogenetic protein 2 (BMP2) signaling . NOR also substantially reduces the production of nitric oxide (NO), tumor necrosis factor (TNF)-α as well as interleukin (IL)-1β from RAW264.7 macrophage cells .

Action Environment

It’s known that under uc condition, hypoxia widely exists in colonic mucosa, and secondary changes of micrornas (mirs) expressions and glycolysis contribute to treg differentiation

Eigenschaften

IUPAC Name |

(6aS)-2,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-22-14-8-11-10(6-13(14)20)5-12-16-9(3-4-19-12)7-15(23-2)18(21)17(11)16/h6-8,12,19-21H,3-5H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORZNQYQXBFWNZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)O)NCCC3=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316226 | |

| Record name | (+)-Norisoboldine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norisoboldine | |

CAS RN |

23599-69-1 | |

| Record name | (+)-Norisoboldine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23599-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Norisoboldine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norisoboldine, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63J46T4EQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

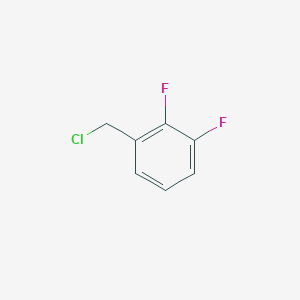

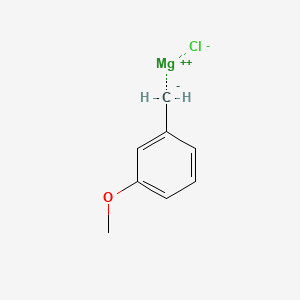

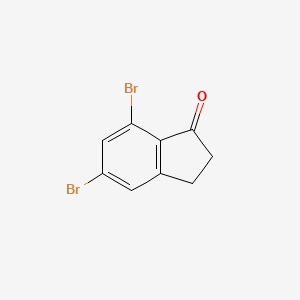

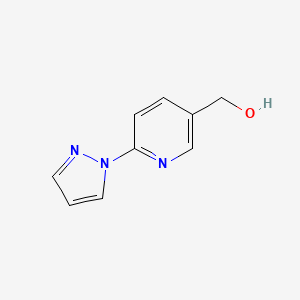

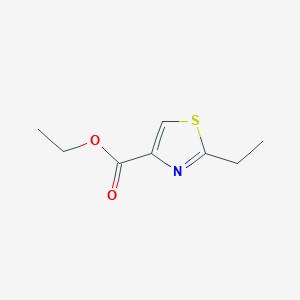

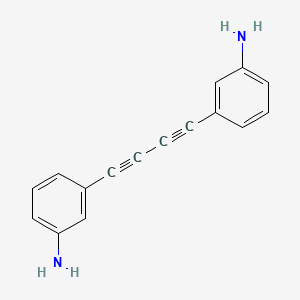

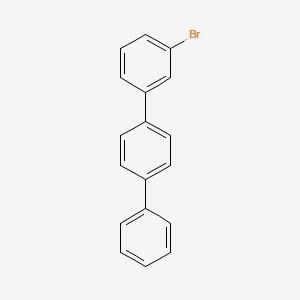

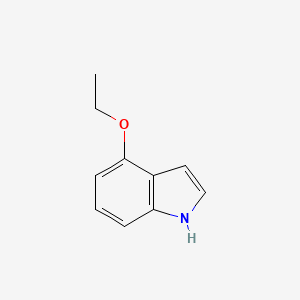

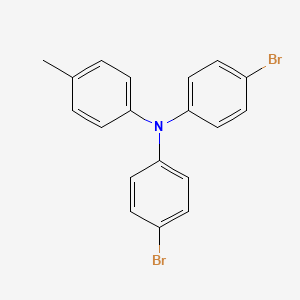

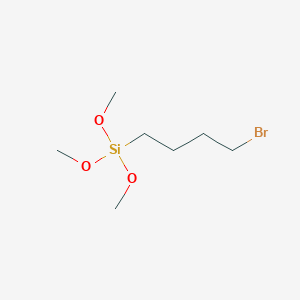

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1591051.png)